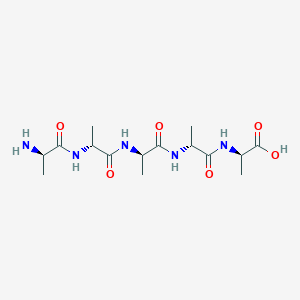

D-{Ala-Ala-Ala-Ala-Ala}

Description

BenchChem offers high-quality D-{Ala-Ala-Ala-Ala-Ala} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-{Ala-Ala-Ala-Ala-Ala} including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUOPDVAKGRPR-VVULQXIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-{Ala-Ala-Ala-Ala-Ala} Peptide

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the D-penta-alanine peptide (D-{Ala-Ala-Ala-Ala-Ala}). The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow.

Introduction

Peptides composed of D-amino acids exhibit enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts, making them attractive candidates for therapeutic applications. D-penta-alanine is a homooligomer of D-alanine, a non-proteinogenic amino acid. Its synthesis and purification require precise control over coupling reactions to prevent racemization and efficient purification strategies to isolate the target peptide from closely related impurities. This guide details a robust Fmoc-based solid-phase synthesis approach, followed by a comprehensive purification and characterization workflow.

Synthesis of D-{Ala-Ala-Ala-Ala-Ala}

The primary method for the chemical synthesis of D-{Ala-Ala-Ala-Ala-Ala} is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] This approach involves the stepwise addition of Nα-Fmoc protected D-alanine residues to a growing peptide chain anchored to an insoluble resin support.[1]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol details the manual synthesis of D-{Ala-Ala-Ala-Ala-Ala}-NH2 on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

-

Fmoc-D-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

-

-

Amino Acid Coupling (repeated for each of the five D-alanine residues):

-

In a separate vessel, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add the Fmoc-D-Ala-OH/HOBt solution to the deprotected resin.

-

Add DIC (3 equivalents) to the resin slurry.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive (blue beads) after 4 hours, a second coupling may be necessary.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Final Fmoc Deprotection: After the fifth D-alanine coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the N-terminally deprotected peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for D-{Ala}5.

Purification of D-{Ala-Ala-Ala-Ala-Ala}

The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates the target peptide from impurities based on hydrophobicity.[4]

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude D-{Ala-Ala-Ala-Ala-Ala} peptide

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)

-

Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added. Filter the sample through a 0.45 µm syringe filter.

-

HPLC System Equilibration: Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A / 5% B) at a flow rate appropriate for the column size (e.g., 15-20 mL/min).

-

Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A shallow gradient is often effective for separating closely related impurities. For example, a gradient of 5% to 45% Solvent B over 40 minutes.

-

Fraction Collection: Monitor the elution profile at a wavelength of 214-220 nm, where the peptide bond absorbs.[3] Collect fractions corresponding to the major peak, which should be the target peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar stationary phase but a smaller column dimension and lower flow rate.

-

Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.

Purification and Analysis Workflow Diagram

Caption: Purification and analysis workflow for D-{Ala}5 peptide.

Characterization of D-{Ala-Ala-Ala-Ala-Ala}

The identity and purity of the synthesized peptide must be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized.[7][8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[9]

Expected Mass: The monoisotopic mass of D-{Ala-Ala-Ala-Ala-Ala}-NH2 (C15H28N6O5) is calculated to be 372.2121 g/mol . In ESI-MS, the peptide is typically observed as a protonated molecular ion [M+H]+ at m/z 373.2194.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the peptide, which can be used to confirm its structure.[10] For a simple peptide like penta-alanine, the spectrum will show characteristic signals for the alpha-protons and the methyl protons of the alanine (B10760859) residues.

Expected ¹H NMR Signals (in D₂O):

-

α-H: A multiplet (quartet) around 4.0-4.3 ppm.

-

β-CH₃: A multiplet (doublet) around 1.3-1.5 ppm.

The integration of these signals should correspond to the number of protons (5 alpha-protons and 15 methyl protons).

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and purification of D-{Ala-Ala-Ala-Ala-Ala}. These values are representative and may vary depending on the specific synthesis conditions and equipment used.

Table 1: Synthesis Parameters and Expected Yields

| Parameter | Value | Reference |

| Resin Type | Rink Amide MBHA | [11] |

| Resin Loading | 0.6 mmol/g | General SPPS |

| Scale | 0.1 mmol | General SPPS |

| Fmoc-D-Ala-OH excess | 3 equivalents per coupling | General SPPS |

| Coupling Reagents | DIC/HOBt | [12] |

| Number of Couplings | 5 | N/A |

| Expected Crude Yield | 60-80% | General SPPS |

| Theoretical Crude Weight | 37.2 mg | N/A |

| Expected Crude Weight | 22.3 - 29.8 mg | General SPPS |

Table 2: RP-HPLC Purification Parameters

| Parameter | Value | Reference |

| Column | Preparative C18 | |

| Solvents | A: 0.1% TFA/H₂O, B: 0.1% TFA/ACN | [10] |

| Gradient | 5-45% B over 40 min | |

| Flow Rate | 20 mL/min | [13] |

| Detection Wavelength | 214 nm | [11] |

| Expected Purity after 1st Pass | >90% | [3] |

| Expected Final Purity | >95% | [3] |

| Expected Recovery from Purification | 40-60% | General Peptide Purification |

Table 3: Analytical Characterization Data

| Analysis | Parameter | Expected Value | Reference |

| Mass Spectrometry (ESI-MS) | Molecular Formula | C₁₅H₂₈N₆O₅ | N/A |

| Monoisotopic Mass | 372.2121 g/mol | N/A | |

| Observed [M+H]⁺ | m/z 373.2194 | N/A | |

| ¹H NMR (in D₂O) | α-H Chemical Shift | ~4.0-4.3 ppm (multiplet) | |

| β-CH₃ Chemical Shift | ~1.3-1.5 ppm (multiplet) | ||

| Analytical HPLC | Purity | >95% | [3] |

Conclusion

This technical guide provides a detailed framework for the successful synthesis, purification, and characterization of the D-{Ala-Ala-Ala-Ala-Ala} peptide. By following the outlined Fmoc-SPPS and RP-HPLC protocols, researchers can obtain high-purity D-penta-alanine for various scientific applications. The provided quantitative data serves as a benchmark for process optimization and quality control. The robust analytical characterization methods ensure the identity and purity of the final product, which is crucial for its use in research and development.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. chimia.ch [chimia.ch]

- 3. bachem.com [bachem.com]

- 4. Ala-Ala-Ala | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Poly(alanine): Structure and Stability of the D and L-Enantiomers. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. scielo.br [scielo.br]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

physicochemical properties of D-penta-alanine

An In-depth Technical Guide on the Physicochemical Properties of D-penta-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penta-alanine is a pentapeptide consisting of five D-alanine amino acid residues linked by peptide bonds. As the D-enantiomer of the more commonly studied L-penta-alanine, it serves as a crucial model compound in various fields of biochemical and pharmaceutical research. Its simple, homooligomeric structure makes it an ideal system for fundamental studies of peptide conformation, aggregation, and stability.[1][2] Understanding the is essential for its application in neurological disease research, as a building block in synthetic chemistry, and for developing it as a reference standard in analytical methods.[3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The physicochemical characteristics of a peptide are fundamental to its behavior in biological and chemical systems, influencing its solubility, stability, and permeability.[4] The properties of D-penta-alanine are summarized below. As enantiomers, D- and L-penta-alanine share identical physicochemical properties, differing only in their interaction with polarized light and chiral environments. The data presented is based on available information for penta-alanine.

Table 1: Summary of Physicochemical Properties of D-penta-alanine

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₇N₅O₆ | [5] |

| Molecular Weight | 373.40 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | >250 °C (with decomposition) | |

| Solubility | Slightly soluble in water and aqueous acids.[6][7][8] | |

| pKa (α-amino group) | ~7.7 (Estimated from alanine (B10760859) pentapeptide studies) | |

| pKa (α-carboxyl group) | ~3.7 (Estimated from alanine pentapeptide studies) | |

| LogP (Computed) | -4.0 (XLogP3-AA) | [5] |

Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental methods. The following sections detail standard protocols applicable to the characterization of D-penta-alanine.

Melting Point Determination by Fast Scanning Calorimetry (FSC)

Peptides like penta-alanine often decompose at high temperatures, making conventional melting point determination challenging.[9] Fast Scanning Calorimetry (FSC) overcomes this by using high heating rates to melt the sample before thermal decomposition can occur.[9][10]

Methodology:

-

Sample Preparation: A minute amount of the lyophilized D-penta-alanine powder is placed on the FSC sensor chip.

-

Instrumentation: The measurement is performed using a Fast Scanning Calorimeter.

-

Heating Protocol: The sample is subjected to a series of heating and cooling cycles at very high rates (e.g., >1000 K/s). An initial rapid heating scan is performed to melt the peptide, followed by a rapid cooling scan to prevent crystallization and form an amorphous state.

-

Measurement: A subsequent heating scan at a controlled rate is applied to the amorphous sample. The heat flow is measured as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting event observed in the thermogram. The enthalpy of fusion can also be calculated from the peak area.[10]

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[3]

Methodology:

-

Sample Preparation: An excess amount of solid D-penta-alanine is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or tube.[11]

-

Equilibration: The resulting suspension is agitated in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[9]

-

Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A carefully measured aliquot of the clear supernatant is removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The measured concentration of the saturated solution represents the solubility of D-penta-alanine under the specified conditions.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the acid dissociation constants (pKa) of ionizable groups, such as the N-terminal amine and C-terminal carboxylic acid of D-penta-alanine.[4][12]

Methodology:

-

System Calibration: A potentiometer equipped with a calibrated pH electrode is used. The system is calibrated using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: A precise amount of D-penta-alanine is dissolved in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain a constant background electrolyte concentration.[13] The solution is purged with an inert gas like nitrogen or argon to remove dissolved CO₂, which can interfere with the titration.[13][14]

-

Titration: The peptide solution is made acidic (e.g., to pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl). It is then titrated with small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[13] The pH of the solution is recorded after each addition, allowing the system to equilibrate.[13]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. These points are accurately identified as the inflection points on the first derivative plot or the peaks/valleys on the second derivative plot of the titration curve.[14]

Lipophilicity (LogD) Determination by Shake-Flask Method

Lipophilicity is a key predictor of a molecule's absorption and distribution properties.[15] For ionizable molecules like peptides, the distribution coefficient (LogD) at a physiological pH is more relevant than the partition coefficient (LogP).[16]

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate for 24 hours.[16]

-

Partitioning: A known amount of D-penta-alanine is dissolved in the buffered aqueous phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a vial.

-

Equilibration: The vial is shaken vigorously for a set period to allow the peptide to partition between the two immiscible phases until equilibrium is reached.[15][17]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and n-octanol layers.

-

Quantification: The concentration of D-penta-alanine in both the aqueous and the n-octanol phases is accurately measured, typically by HPLC-UV.[3]

-

Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log₁₀ ([Peptide]ₙ₋ₒ꜀ₜₐₙₒₗ / [Peptide]ₐᵩᵤₑₒᵤₛ)

Visualizations

Signaling Pathways and Workflows

Currently, D-penta-alanine is not recognized as a signaling molecule with a defined pathway. Its biological relevance is primarily in its role as a component of bacterial peptidoglycan and as a model peptide for biophysical studies.[1][2][18] D-alanine itself, however, has been identified as a circadian metabolite that can influence glucose metabolism and NMDAR signaling.[19][20]

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a synthetic peptide like D-penta-alanine.

Caption: Physicochemical characterization workflow for a synthetic peptide.

References

- 1. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. Penta-L-alanine | C15H27N5O6 | CID 5487800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. genscript.com [genscript.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. youtube.com [youtube.com]

- 18. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-Alanine: Distribution, origin, physiological relevance, and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of D-Amino Acid-Containing Peptides: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of D-amino acids into peptides represents a significant departure from the canonical L-amino acid-based biological world, bestowing unique and advantageous properties upon these molecules. This technical guide provides an in-depth exploration of the biological significance of D-amino acid-containing peptides, covering their natural occurrence, diverse physiological roles, and burgeoning therapeutic applications. A key focus is placed on the enhanced enzymatic stability and often potent bioactivity of these peptides, attributes that make them highly attractive candidates for drug development. This document summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes a critical signaling pathway to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: Beyond the L-Stereoisomer

For decades, the central dogma of molecular biology emphasized the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence has revealed the natural and widespread existence of peptides containing D-amino acids across various life forms, from bacteria to vertebrates.[1][2][3][4] These "non-canonical" peptides are not merely biological curiosities; they play crucial roles in a multitude of physiological processes and possess properties that offer compelling advantages for therapeutic intervention.

The fundamental difference between L- and D-amino acids lies in their stereochemistry—they are non-superimposable mirror images, or enantiomers, of each other. This seemingly subtle distinction has profound biological consequences. Most notably, peptides containing D-amino acids exhibit remarkable resistance to degradation by proteases, which are stereospecific for L-amino acid substrates.[4][5][6][7] This inherent stability leads to a significantly longer in vivo half-life, a critical attribute for any therapeutic agent.[8][9] Furthermore, the unique three-dimensional conformations adopted by D-amino acid-containing peptides can lead to enhanced receptor binding affinity, specificity, and novel biological activities.[10][11]

This guide will delve into the multifaceted world of D-amino acid-containing peptides, providing the necessary technical details to understand their significance and facilitate their exploration in research and development.

Natural Occurrence and Physiological Roles

D-amino acid-containing peptides are found in a diverse array of organisms where they perform a variety of essential functions.

-

Venoms and Toxins: The venoms of species such as cone snails, spiders, and the male platypus contain peptides with D-amino acids.[1][3][12][13] The presence of D-amino acids in these toxins is thought to enhance their potency and stability, making them more effective at incapacitating prey or deterring predators.[12] For example, the venom of the spider Agelenopsis aperta contains ω-agatoxins, some of which include a D-serine residue that is crucial for their neurotoxic activity.[1]

-

Antimicrobial Peptides (AMPs): Many organisms produce AMPs containing D-amino acids as part of their innate immune defense. A well-known example is gramicidin, a channel-forming antibiotic produced by Bacillus brevis, which contains alternating L- and D-amino acids.[3] The incorporation of D-amino acids not only protects these AMPs from bacterial proteases but can also modulate their mechanism of action at the bacterial cell membrane.[5][14][15]

-

Neurotransmission: D-amino acids, particularly D-serine, play a critical role as neuromodulators in the mammalian central nervous system.[3][16] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[16][17] The enzymatic conversion of L-serine to D-serine by serine racemase is a tightly regulated process, and dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[16][18]

-

Hormones and Neuropeptides: D-amino acid-containing peptides also function as hormones and neuropeptides in various invertebrates. For instance, achatin-I, a neuropeptide from the giant African snail (Achatina fulica) that contains a D-phenylalanine residue, exhibits excitatory effects on neurons.[1]

Therapeutic Potential and Drug Development

The inherent advantages of D-amino acid-containing peptides have made them highly attractive scaffolds for the development of novel therapeutics.[6][8][19]

-

Enhanced Stability and Bioavailability: The primary driver for incorporating D-amino acids into peptide-based drugs is to increase their resistance to proteolytic degradation.[4][5][6][7][9] This leads to a longer plasma half-life and improved bioavailability, reducing the required dosing frequency and improving patient compliance.[8]

-

Improved Potency and Selectivity: The unique conformational constraints imposed by D-amino acids can lead to peptides with higher binding affinities and selectivities for their targets.[10][11] This can result in more potent drugs with fewer off-target side effects.

-

Novel Antimicrobials: The development of antimicrobial resistance is a major global health threat. D-amino acid-containing peptides offer a promising avenue for the creation of new antibiotics that are less susceptible to bacterial resistance mechanisms.[5][14][15] By replacing L-amino acids with their D-counterparts in known AMPs, researchers can create analogues with enhanced stability and potent antimicrobial activity against a broad spectrum of pathogens.[5][7]

Quantitative Data on D-Amino Acid-Containing Peptides

The following tables summarize key quantitative data demonstrating the advantages of incorporating D-amino acids into peptides.

Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides

| Peptide | Modification | Protease | Half-life (t½) | Reference |

| Polybia-CP (L-form) | None | Trypsin | < 1 h | [5] |

| Polybia-CP (D-form) | All D-amino acids | Trypsin | > 6 h | [5] |

| Polybia-CP (L-form) | None | Chymotrypsin | < 1 h | [5] |

| Polybia-CP (D-form) | All D-amino acids | Chymotrypsin | > 6 h | [5] |

| MUC2 epitope peptide (L-form) | None | Human Serum | ~2 h | [20] |

| MUC2 epitope peptide (D-flanked) | D-amino acids at termini | Human Serum | > 24 h | [20] |

| OM19R (L-form) | None | Trypsin (10 mg/mL) | Inactive after short incubation | [21] |

| OM19D (D-substituted) | D-amino acids at cleavage sites | Trypsin (10 mg/mL) | Active after 8 h | [21] |

Table 2: Antimicrobial Activity of D-Amino Acid-Containing Peptides

| Peptide | Organism | MIC (µM) | Reference |

| Polybia-MPI (L-form) | E. coli | 16 | [7] |

| D-MPI (D-form) | E. coli | 8 | [7] |

| Polybia-MPI (L-form) | S. aureus | 32 | [7] |

| D-MPI (D-form) | S. aureus | 16 | [7] |

| DMPC-10A (L-form) | E. coli | 8 | [22] |

| DMPC-10B (D-substituted) | E. coli | 2 | [22] |

| DMPC-10A (L-form) | MRSA | 16 | [22] |

| DMPC-10B (D-substituted) | MRSA | 8 | [22] |

| 11pep (L-form) | Carbapenem-resistant E. coli | >32 µg/mL | [23] |

| D-11pep (D-form) | Carbapenem-resistant E. coli | 16 µg/mL | [23] |

Table 3: Binding Affinity of D-Amino Acid-Containing Peptides

| Peptide | Target | Modification | Binding Affinity (Ki or IC50) | Reference |

| M114 | MMP-2 | L-amino acids | 89 ± 4 nM (Ki) | [24] |

| M215 | MMP-2 | Gly13 -> D-Phe | Improved affinity (qualitative) | [24] |

| Compound 18 | HER2 | L-amino acids | Micromolar range (IC50) | [25] |

| Compound 32 | HER2 | D-amino acids incorporated | Nanomolar range (IC50) | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-protected D-amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing Cys-containing peptides)

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve 3-5 equivalents of the Fmoc-protected D-amino acid and 3-5 equivalents of OxymaPure®/HOBt in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent D-amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). For peptides containing Trp or Met, add scavengers like DTT.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture) for HPLC purification.

-

HPLC Purification of Diastereomeric Peptides

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.

Materials:

-

RP-HPLC system with a UV detector

-

C18 or C8 preparative or semi-preparative column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude peptide solution

Procedure:

-

Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at an appropriate flow rate for the column size.

-

Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peptide peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Assessment of Peptide Stability in Human Serum

This protocol outlines a method to determine the half-life of a peptide in human serum.

Materials:

-

Purified peptide

-

Pooled human serum

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) or acetonitrile

-

Incubator or water bath at 37°C

-

Centrifuge

-

RP-HPLC system

Procedure:

-

Peptide Incubation:

-

Pre-warm the human serum to 37°C.

-

Prepare a solution of the peptide in PBS at a known concentration.

-

Add the peptide solution to the pre-warmed serum to a final desired concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately add an equal volume of 10% TCA or three volumes of cold acetonitrile to the aliquot to stop enzymatic degradation and precipitate serum proteins.

-

Vortex and incubate on ice for 10-20 minutes.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis of Supernatant:

-

Carefully collect the supernatant containing the remaining intact peptide.

-

Analyze the supernatant by RP-HPLC.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point (100%).

-

Plot the percentage of remaining peptide versus time and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

-

Signaling Pathway Visualization: D-Serine at the NMDA Receptor

D-serine is a crucial co-agonist of the NMDA receptor, playing a vital role in synaptic transmission and plasticity. The following diagram, generated using Graphviz, illustrates the key components and interactions in the D-serine signaling pathway.

Caption: D-Serine signaling pathway at the glutamatergic synapse.

Conclusion

The study of D-amino acid-containing peptides has unveiled a fascinating and functionally significant aspect of biology that challenges the long-held paradigm of L-amino acid exclusivity. Their inherent resistance to proteolysis, coupled with their potential for enhanced bioactivity and novel functionalities, positions them as a highly promising class of molecules for therapeutic development. From combating antimicrobial resistance to modulating complex neurological pathways, the applications of D-amino acid-containing peptides are vast and continue to expand. This technical guide provides a foundational resource for researchers and drug development professionals, offering the necessary data, protocols, and conceptual frameworks to navigate and contribute to this exciting and rapidly evolving field. The continued exploration of the "mirror-image" world of D-amino acids is poised to yield significant advancements in both our fundamental understanding of biology and the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 16. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

Resistance to Enzymatic Degradation of D-penta-alanine Termini in Bacterial Peptidoglycan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal dipeptide of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, is a critical component in the biosynthesis of the bacterial cell wall. This structure is the primary target for glycopeptide antibiotics such as vancomycin (B549263) and is the substrate for penicillin-binding proteins (PBPs) that catalyze the final transpeptidation step in peptidoglycan cross-linking. The integrity of this D-penta-alanine structure is paramount for bacterial survival, making the enzymatic pathways that synthesize and modify it key targets for antimicrobial agents. Conversely, bacterial resistance mechanisms that evade the action of these antibiotics often involve sophisticated enzymatic alteration or degradation of this very structure.

This technical guide provides a comprehensive overview of the enzymatic basis of resistance related to the D-penta-alanine terminus of peptidoglycan precursors. It details the key biochemical pathways, the mechanisms of resistance, experimental protocols for studying these phenomena, and quantitative data to aid in research and development of novel antimicrobial strategies.

Biochemical Pathways of Peptidoglycan Synthesis and D-penta-alanine

The synthesis of the D-Ala-D-Ala dipeptide is an essential cytoplasmic process catalyzed by the ATP-dependent enzyme D-alanine-D-alanine ligase (Ddl).[1] This dipeptide is subsequently added to the UDP-N-acetylmuramoyl-tripeptide, forming the pentapeptide precursor. This precursor is then attached to a lipid carrier in the cell membrane, further modified, and transported across the membrane to the periplasm. In the periplasm, PBPs, which are DD-transpeptidases, catalyze the cross-linking of adjacent peptidoglycan strands, releasing the terminal D-alanine in the process.[2][3] Some PBPs also exhibit DD-carboxypeptidase activity, which cleaves the terminal D-alanine from the pentapeptide, thereby regulating the extent of cross-linking.[2][4]

Mechanisms of Enzymatic Degradation and Resistance

Resistance to antibiotics targeting the D-Ala-D-Ala moiety, particularly vancomycin, is a significant clinical challenge. The most well-characterized mechanism is the alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[5][6] This change reduces the binding affinity of vancomycin by approximately 1,000-fold.[7] This reprogramming of cell wall synthesis is orchestrated by a set of resistance genes, most notably the van operons.

The VanA-type Resistance Mechanism

The VanA-type resistance, conferring high-level resistance to vancomycin, is mediated by the vanHAX gene cluster, which is regulated by the VanS-VanR two-component system.[7][8]

-

VanS-VanR Two-Component Regulatory System: VanS is a membrane-bound sensor kinase that detects the presence of vancomycin. Upon activation, it autophosphorylates and subsequently transfers the phosphate (B84403) group to the cytoplasmic response regulator, VanR.[3][9] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of the vanHAX operon.[3][8]

-

VanH, VanA, and VanX:

The concerted action of these enzymes leads to the production of peptidoglycan precursors terminating in D-Ala-D-Lac, rendering the bacterium resistant to vancomycin.

Other Vancomycin Resistance Mechanisms

Other van operons, such as vanB and vanC, confer varying levels of vancomycin resistance. The vanB system also produces D-Ala-D-Lac but is induced by vancomycin at lower levels. The vanC system results in the synthesis of peptidoglycan precursors ending in D-Ala-D-Ser, which also has a reduced affinity for vancomycin.[5]

The Role of VanY

Some vancomycin resistance operons also contain the vanY gene, which encodes a DD-carboxypeptidase. VanY contributes to resistance by cleaving the terminal D-alanine from any membrane-bound peptidoglycan precursors that have escaped the action of VanX.[8][10]

Experimental Protocols

DD-Carboxypeptidase Activity Assay using HPLC

This protocol is adapted for measuring the activity of DD-carboxypeptidases like PBP5.

Materials:

-

Enzyme: Purified DD-carboxypeptidase (e.g., PBP5)

-

Substrate: Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (AcLAA)

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.5

-

Quenching Agent: 10% (v/v) Perchloric acid

-

Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

Procedure:

-

Prepare a reaction mixture containing the substrate (e.g., 1 mM AcLAA) in reaction buffer.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified DD-carboxypeptidase enzyme.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching agent.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and derivatize the released D-alanine with Marfey's reagent according to the manufacturer's protocol.

-

Analyze the derivatized sample by HPLC. Elute with a gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the absorbance at a wavelength appropriate for the derivatized D-alanine (e.g., 340 nm).

-

Quantify the amount of released D-alanine by comparing the peak area to a standard curve of derivatized D-alanine.

Continuous Spectrophotometric Assay for VanX Dipeptidase

This assay is suitable for high-throughput screening of VanX inhibitors.[4]

Materials:

-

Enzyme: Purified VanX

-

Substrate: L-alanine-p-nitroanilide

-

Assay Buffer: 50 mM HEPES, pH 7.0, containing 100 mM NaCl and 10 µM ZnCl2

-

UV-VIS spectrophotometer

Procedure:

-

Prepare a solution of L-alanine-p-nitroanilide in the assay buffer.

-

Add the purified VanX enzyme to the substrate solution in a cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 404 nm over time. The formation of p-nitroaniline has an extinction coefficient (ε404nm) of 10,700 M-1 cm-1.[4]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

Determination of Vancomycin Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of vancomycin.[11][12]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Vancomycin stock solution

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Prepare serial two-fold dilutions of vancomycin in CAMHB in the 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

Purification of His-tagged VanA Ligase

This is a general protocol for the purification of a His-tagged protein like VanA expressed in E. coli.[13][14]

Materials:

-

E. coli cell pellet expressing His-tagged VanA

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose (B213101) resin

Procedure:

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Incubate the clarified lysate with the equilibrated resin to allow binding of the His-tagged protein.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged VanA with elution buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a suitable storage buffer.

Quantitative Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in D-penta-alanine Metabolism and Resistance

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| VanA | D-Ala-D-Lac | 0.69 | 0.53 | 768 | [15] |

| D-Ala-D-Ala (deprotonated) | 0.66 | 9.17 | 13,894 | [15] | |

| VanX | D-Ala-D-Ala | 1.0 | 788 | 7.88 x 105 | [16] |

| L-alanine-p-nitroanilide | 0.3-0.7 | 0.028-0.080 | 40-267 | [17] | |

| PBP5 (E. coli) | AcLAA | - | - | - | [7] |

| AGLAA | - | - | - | [7] |

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, metal ion concentration).

Table 2: Comparative Vancomycin MIC Values for Different Resistance Genotypes

| Genotype | Organism | Vancomycin MIC Range (µg/mL) | Teicoplanin Susceptibility | Reference |

| VanA | Enterococcus faecium | ≥64 | Resistant | [18] |

| VanB | Enterococcus faecium | 4 to >1000 | Susceptible | [18][19] |

| VanC | Enterococcus gallinarum/casseliflavus | 4-32 | Susceptible | [18] |

| VISA | Staphylococcus aureus | 4-8 | Susceptible | [4][20] |

| VRSA | Staphylococcus aureus | ≥16 | Resistant | [4][20] |

Conclusion

The enzymatic machinery surrounding the D-penta-alanine terminus of peptidoglycan precursors is a fascinating and clinically critical area of study. Understanding the intricate details of both the native biosynthetic pathways and the sophisticated resistance mechanisms is essential for the development of new therapeutic strategies to combat antibiotic-resistant bacteria. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate these complex systems, with the ultimate goal of discovering novel inhibitors and overcoming the challenge of antimicrobial resistance.

References

- 1. Probing the reaction mechanism of the D-ala-D-ala dipeptidase, VanX, by using stopped-flow kinetic and rapid-freeze quench EPR studies on the Co(II)-substituted enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidoglycan composition of vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Altered peptidoglycan composition in vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic peptidoglycan substrates for penicillin-binding protein 5 of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prevalence of Virulence Factors and Vancomycin-resistant Genes among Enterococcus faecalis and E. faecium Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-Ala-D-Ala dipeptidase - Wikipedia [en.wikipedia.org]

- 15. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overexpression, purification, and characterization of VanX, a D-, D-dipeptidase which is essential for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 19. Vancomycin-resistant vanB-type Enterococcus faecium isolates expressing varying levels of vancomycin resistance and being highly prevalent among neonatal patients in a single ICU - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]

The D-Ala-D-Ala Motif: A Linchpin in Bacterial Cell Wall Synthesis and a Key Target for Glycopeptide Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a critical structural component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall. The integrity of this wall is paramount for bacterial survival, making the enzymes and substrates involved in its construction prime targets for antimicrobial agents. This technical guide provides a comprehensive overview of the mechanism of action centered around the D-Ala-D-Ala motif, with a primary focus on the inhibitory action of glycopeptide antibiotics. We delve into the molecular interactions, quantitative binding data, and the genetic basis of resistance. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding of this pivotal antibiotic target.

Introduction

The bacterial cell wall is a complex, semi-rigid structure that provides shape and osmotic protection to the bacterium. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan (PG), a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of this intricate network is a multi-step process that culminates in the cross-linking of these peptide side chains, a reaction catalyzed by penicillin-binding proteins (PBPs). A crucial substrate for this transpeptidation reaction is the pentapeptide precursor, which terminates in a D-Ala-D-Ala dipeptide.[1]

Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, exert their bactericidal effect by specifically targeting this D-Ala-D-Ala terminus of the lipid II-pentapeptide precursor.[2] This binding sequesters the substrate, sterically hindering the transglycosylase and transpeptidase enzymes, thereby preventing the polymerization and cross-linking of the growing peptidoglycan chain.[3][4] This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[5]

The emergence of resistance to glycopeptide antibiotics, particularly in enterococci and staphylococci, represents a significant clinical challenge. The primary mechanism of resistance involves a reprogramming of the peptidoglycan biosynthesis pathway, where the terminal D-Ala-D-Ala is replaced by D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[6][7] This seemingly subtle alteration drastically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.[8]

This guide will explore the intricacies of the D-Ala-D-Ala mechanism of action, the molecular basis of glycopeptide activity, the mechanisms of resistance, and the experimental approaches used to study these phenomena.

The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis

The synthesis of the D-Ala-D-Ala dipeptide is a critical cytoplasmic step in the formation of the peptidoglycan precursor. This reaction is catalyzed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl).[9][10] The resulting dipeptide is then added to a UDP-NAM-tripeptide to form the UDP-NAM-pentapeptide, which is subsequently transferred to the lipid carrier bactoprenol (B83863) to form Lipid I. After the addition of NAG, the completed peptidoglycan precursor, Lipid II, is flipped across the cytoplasmic membrane to the site of cell wall assembly.

Mechanism of Action of Glycopeptide Antibiotics

Glycopeptide antibiotics, including vancomycin, teicoplanin, dalbavancin (B606935), and oritavancin, are large, rigid molecules that act as substrate binders rather than enzyme inhibitors.[2] Their primary target is the D-Ala-D-Ala terminus of the lipid II-pentapeptide precursor.[11]

Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds.[5] This binding creates a bulky steric shield that prevents the transglycosylase from adding the precursor to the growing glycan chain and blocks the transpeptidase from accessing the peptide for cross-linking.[3]

Lipoglycopeptides, such as dalbavancin and oritavancin, possess lipophilic side chains that enhance their activity. These side chains are thought to anchor the antibiotic to the bacterial membrane, increasing its effective concentration at the site of action and promoting dimerization, which further enhances binding to the peptidoglycan precursor.[12][13] Oritavancin also exhibits additional mechanisms of action, including the inhibition of transpeptidation and disruption of the bacterial cell membrane potential.[14][15]

Molecular Basis of Resistance

The most clinically significant mechanism of resistance to glycopeptide antibiotics is the alteration of the drug's target. In vancomycin-resistant enterococci (VRE), the van gene cluster mediates the synthesis of peptidoglycan precursors ending in D-Ala-D-Lac (VanA, VanB, VanD phenotypes) or D-Ala-D-Ser (VanC, VanE, VanG phenotypes).[16][17]

The VanA and VanB gene clusters are the most prevalent. They encode for three key enzymes:

-

VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate.

-

VanA/VanB: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.

-

VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[7]

The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin and introduces electrostatic repulsion, leading to a ~1000-fold reduction in binding affinity.[8]

Quantitative Data

The binding affinity of glycopeptide antibiotics to their target is a critical determinant of their efficacy. The following tables summarize key quantitative data related to binding affinities and minimum inhibitory concentrations (MICs).

Table 1: Binding Affinities of Glycopeptides to Peptidoglycan Precursor Analogs

| Antibiotic | Ligand | Dissociation Constant (Kd) | Fold Change in Affinity (vs. Vancomycin to D-Ala-D-Ala) | Reference(s) |

| Vancomycin | Ac-D-Ala-D-Ala | ~1 µM | 1 | [18] |

| Vancomycin | Ac-D-Ala-D-Lac | ~1 mM | ~1000-fold decrease | [7][8] |

| Teicoplanin | Lys-D-Ala-D-Ala | 40 - 630 nM | ~1.6 to 25-fold increase | [16] |

| Oritavancin | Lys-D-Ala-D-Ala | Not specified | ~100 to 1000-fold increase | [10] |

| Oritavancin | Lys-D-Ala-D-Lac | Not specified | ~100 to 1000-fold increase | [10] |

| Redesigned Vancomycin | D-Ala-D-Ala | ~2-fold less than vancomycin aglycon | ~0.5 | [11] |

| Redesigned Vancomycin | D-Ala-D-Lac | Maintained vs. D-Ala-D-Ala | ~600-fold increase vs. vancomycin aglycon | [11] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Glycopeptides against Selected Bacterial Strains

| Antibiotic | Bacterial Strain | Phenotype | MIC Range (µg/mL) | Reference(s) |

| Vancomycin | Staphylococcus aureus | MRSA | 0.5 - 2 | [8] |

| Vancomycin | Enterococcus faecalis | Vancomycin-Susceptible | ≤ 4 | |

| Vancomycin | Enterococcus faecium | VanA VRE | > 128 | [19] |

| Oritavancin | Staphylococcus aureus | MRSA | 0.03 - 0.06 (MIC90) | [20] |

| Oritavancin | Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.06 - 0.12 (MIC90) | [21] |

| Oritavancin | Enterococcus faecium | VanA VRE | 0.06 - 0.5 (MIC90) | [7] |

| Dalbavancin | Staphylococcus aureus | MRSA | 0.06 (MIC90) | [22] |

| Dalbavancin | Enterococcus faecium | VanA VRE | > 4 (MIC90) | [22] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

-

Stock solution of the antibiotic to be tested

-

Sterile multichannel pipette and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the highest antibiotic concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension to a final volume of 100 µL. The final inoculum density should be approximately 5 x 10^5 CFU/mL.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, a microplate reader can be used to measure absorbance.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified glycopeptide antibiotic

-

Synthetic peptide analog of the peptidoglycan terminus (e.g., N-acetyl-Lys-D-Ala-D-Ala)

-

Matched buffer (e.g., PBS or HEPES)

Procedure:

-

Prepare solutions of the antibiotic and the peptide in the same, thoroughly degassed buffer. The concentration of the macromolecule in the cell is typically 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.

-

Load the sample cell with the peptide solution and the injection syringe with the antibiotic solution.

-

Equilibrate the system to the desired temperature.

-

Perform a series of small, sequential injections of the antibiotic into the peptide solution while monitoring the heat change.

-

A control experiment, injecting the antibiotic into the buffer alone, should be performed to determine the heat of dilution.

-

Analyze the integrated heat data by fitting to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

X-ray Crystallography of an Antibiotic-Peptide Complex

This technique provides a high-resolution, three-dimensional structure of the antibiotic bound to its target, revealing the precise molecular interactions.

Procedure Overview:

-

Co-crystallization: The purified antibiotic and the synthetic peptide are mixed in a suitable molar ratio and subjected to crystallization screening using techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants, buffers, and additives are screened to find conditions that yield well-ordered crystals.

-

Crystal Harvesting and Cryo-protection: Once suitable crystals are grown, they are carefully harvested and transferred to a cryo-protectant solution to prevent ice formation during flash-cooling.

-

X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted in a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Data Processing and Structure Solution: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. The structure is then solved using molecular replacement (if a similar structure is known) or other phasing methods.

-

Model Building and Refinement: An atomic model of the antibiotic-peptide complex is built into the electron density map and refined to improve its agreement with the experimental data.

-

Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data.

Conclusion

The D-Ala-D-Ala moiety of the bacterial peptidoglycan precursor is a validated and highly successful target for glycopeptide antibiotics. The intricate molecular interactions that govern the binding of these antibiotics and the elegant yet formidable mechanisms of resistance that bacteria have evolved highlight the ongoing challenge in antimicrobial drug development. A thorough understanding of the biochemical pathways, the quantitative aspects of binding, and the experimental methodologies used to study this system is essential for the rational design of new generations of antibiotics that can overcome existing resistance and combat the threat of multidrug-resistant pathogens. The continued exploration of this fundamental biological mechanism will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 3. unmc.edu [unmc.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oritavancin Retains a High Affinity for a Vancomycin-Resistant Cell-Wall Precursor via Its Bivalent Motifs of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. path.ox.ac.uk [path.ox.ac.uk]

- 18. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 19. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 20. Desleucyl-Oritavancin with a Damaged D-Ala-D-Ala Binding Site Inhibits the Transpeptidation Step of Cell-Wall Biosynthesis in Whole Cells of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Edge Attributes | Graphviz [graphviz.org]

- 22. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Landscape of D-penta-alanine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of D-amino acid-containing peptides is paramount, particularly due to their critical role in bacterial physiology and as targets for antimicrobial agents. This technical guide provides an in-depth analysis of the structural conformations of D-penta-alanine, a key component of the bacterial cell wall precursor. While direct extensive experimental data for D-penta-alanine is less abundant than for its L-enantiomer, this guide synthesizes established principles of stereochemistry, data from analogous L-penta-alanine studies, and the crucial biological context to offer a comprehensive overview.

The Significance of D-Alanine Peptides in Bacteria

Unlike in eukaryotes, where proteins are almost exclusively composed of L-amino acids, D-amino acids are integral to the bacterial world. The dipeptide D-alanyl-D-alanine is a cornerstone in the biosynthesis of peptidoglycan, the essential polymer that forms the bacterial cell wall.[1] This rigid layer is vital for maintaining cell shape and protecting against osmotic stress. The terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor, Lipid II, is the specific target for last-resort antibiotics like vancomycin, which binds to it and sterically hinders the enzymes responsible for cross-linking the cell wall.[2][3][4] Consequently, a detailed structural understanding of D-penta-alanine, a model for the peptide terminus, is crucial for the rational design of novel antibiotics that can overcome resistance mechanisms.

Conformational Landscape of D-penta-alanine

The conformational preferences of a peptide are dictated by the rotational freedom around the backbone dihedral angles, primarily phi (φ) and psi (ψ). While comprehensive experimental studies on D-penta-alanine are limited, extensive research on L-penta-alanine provides a solid foundation for understanding its D-enantiomer. Molecular dynamics simulations have demonstrated that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-counterparts.[5] This means that the favored regions in the Ramachandran plot for a D-amino acid will be the mirror image of those for an L-amino acid.

For L-penta-alanine in solution, studies combining 2D IR spectroscopy and molecular dynamics (MD) simulations have identified the polyproline-II (ppII) conformation as a dominant species in the ensemble of unfolded states.[6][7] In the gas phase, computational studies and infrared multiphoton dissociation spectroscopy suggest that neutral L-penta-alanine can adopt stable conformations including 3(10)-helical structures with β-turns.[8][9]

Based on the principle of stereochemical inversion, the conformational landscape of D-penta-alanine is expected to be a mirror image of that of L-penta-alanine. The primary populated regions on the Ramachandran plot for each D-alanine residue will be in the D-α-helix (positive φ, positive ψ) and D-β-strand (positive φ, negative ψ) regions.

Predicted Dihedral Angles for Dominant D-penta-alanine Conformations

The following table summarizes the predicted backbone dihedral angles for the central residues of D-penta-alanine in its major expected conformations, extrapolated from data on L-penta-alanine.

| Conformation | Predicted φ (phi) Angle Range | Predicted ψ (psi) Angle Range |

| D-polyproline-II (D-ppII) | +50° to +80° | -160° to -130° |

| D-β-strand | +90° to +180° | -180° to -120° |

| D-α-helix | +40° to +80° | +20° to +60° |

| D-3(10)-helix | +40° to +80° | +10° to +50° |

Note: These values are approximate and can be influenced by the solvent environment and terminal capping groups.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is required to fully characterize the conformational ensemble of D-penta-alanine. The protocols outlined below are based on established methods used for L-penta-alanine and are directly applicable to its D-enantiomer.

Experimental Protocol: 2D IR Spectroscopy

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for probing the structure and dynamics of peptides on a picosecond timescale. By examining the coupling between amide-I' vibrations (primarily C=O stretching), one can deduce information about the peptide's secondary structure.

-

Sample Preparation: D-penta-alanine is synthesized using standard solid-phase peptide synthesis. For residue-specific information, isotopologues with ¹³C=O and ¹³C=¹⁸O labels at specific peptide units can be prepared. The peptide is dissolved in a suitable solvent, often D₂O, to minimize the spectral interference from water's bending mode.

-

Spectrometer Setup: A femtosecond laser system is used to generate a series of mid-IR pulses. A common setup for 2D IR spectroscopy is a pump-probe geometry with heterodyne detection.

-

Data Acquisition: The experiment involves a sequence of three laser pulses interacting with the sample. The signal is collected as a function of two time delays and the detection frequency. To extract specific structural information, spectra are often taken under different polarization conditions, such as ⟨ZZZZ⟩ and ⟨π/4, -π/4, Y, Z⟩.

-

Spectral Analysis: The 2D IR spectra reveal diagonal peaks corresponding to the fundamental vibrations of the amide-I' modes and cross-peaks indicating coupling between these modes. The frequencies, intensities, and shapes of these peaks are analyzed. By fitting the spectra, vibrational coupling constants and the angles between the transition dipoles of the amide-I' modes can be extracted. These parameters are then related to the peptide's backbone dihedral angles through DFT-calculated maps.[6]

Computational Protocol: Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide an atomistic view of the conformational dynamics of D-penta-alanine in a chosen environment.

-

System Setup: A starting structure of D-penta-alanine is generated. The peptide is placed in a periodic box of explicit solvent (e.g., TIP3P water). Counter-ions are added to neutralize the system.

-

Force Field Selection: An appropriate force field is chosen to describe the interatomic interactions. Commonly used force fields for peptides include CHARMM (e.g., CHARMM36) and AMBER.[6][7]

-

Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.

-

Production Run: A long simulation (nanoseconds to microseconds) is performed in the NVT or NPT ensemble to sample the conformational space of the peptide. Trajectories, including atomic coordinates and velocities, are saved at regular intervals.

-

Analysis: The simulation trajectories are analyzed to extract structural and energetic information. This includes calculating the time evolution of backbone dihedral angles (φ, ψ), identifying stable conformational states through clustering algorithms, and constructing a free energy landscape as a function of the dihedral angles.

Biological Pathway: D-Alanine in Peptidoglycan Biosynthesis

The incorporation of D-alanine into the bacterial cell wall is a multi-step enzymatic pathway that occurs in the cytoplasm. This pathway is a prime target for antibiotics.

Experimental and Computational Workflow

The structural analysis of D-penta-alanine typically follows an integrated experimental and computational workflow.

Conclusion